4-hydroxy-2-oxo-N'-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that includes a quinoline core, a palmitoyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core or the palmitoyl group.
Reduction: This reaction can target the carbonyl groups within the compound.
Substitution: This reaction can occur at different positions on the quinoline ring or the carbohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, while the palmitoyl group can influence its cellular uptake and distribution. The carbohydrazide moiety may play a role in binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-hydroxy-4-oxo-N’-palmitoyl-1,4-dihydro-3-quinolinecarbohydrazide: Similar structure but with an ethyl group instead of a propyl group.
4-hydroxy-2-oxo-N-(4-propoxylphenyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide: Similar structure but with a different substituent on the quinoline ring.
Uniqueness
4-hydroxy-2-oxo-N’-palmitoyl-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H45N3O4 |
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Molecular Weight |
499.7 g/mol |
IUPAC Name |
N'-hexadecanoyl-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C29H45N3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-25(33)30-31-28(35)26-27(34)23-19-17-18-20-24(23)32(22-4-2)29(26)36/h17-20,34H,3-16,21-22H2,1-2H3,(H,30,33)(H,31,35) |
InChI Key |
JTFFZOSKOWQGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CCC)O |
Origin of Product |
United States |
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